N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including but not limited to acetylcholine, dopamine, and serotonin. It has also been suggested to interact with the allosteric site of the nicotinic acetylcholine receptor, leading to the potentiation of its activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, leading to its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Moreover, it has been found to possess significant anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is its potent and selective inhibitory activity against various enzymes and receptors, making it a valuable tool for the study of their structure and function. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics, and its potential toxicity, which may limit its applications in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide. These include but are not limited to:
1. Investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
2. Study of its structure-activity relationship and optimization of its pharmacological properties.
3. Development of novel synthetic methods for the preparation of this compound and its analogs.
4. Investigation of its potential applications as a tool for the study of enzyme and receptor function.
5. Study of its potential toxicity and safety profile in vivo.
Conclusion:
In conclusion, N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a novel compound with significant potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent and selective inhibitory activity against various enzymes and receptors, as well as its significant pharmacological properties, make it a valuable tool for the study of their structure and function. However, further investigation is needed to fully understand its mechanism of action, optimize its pharmacological properties, and evaluate its potential toxicity and safety profile in vivo.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves the reaction of 6,8-difluoro-1,2,3,4-tetrahydroquinoline-1-carboxylic acid with 1-cyanocyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(6,8-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective inhibitory activity against various enzymes and receptors, including but not limited to acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, and nicotinic acetylcholine receptors. Moreover, it has been found to possess significant anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-13-8-12-4-3-7-22(16(12)14(19)9-13)10-15(23)21-17(11-20)5-1-2-6-17/h8-9H,1-7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQUNGPYHQEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC3=C2C(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.